Potassium hexachlororhodate(III)

Catalyst Synthesis Aqueous Coordination Chemistry Precursor Purity

Potassium hexachlororhodate(III) (K₃[RhCl₆]) is a coordination compound in which a central Rh(III) ion is surrounded by six chloride ligands in an octahedral geometry. It is a deep red crystalline solid with a molecular weight of 432.9 g/mol and is hygroscopic.

Molecular Formula Cl6K3Rh
Molecular Weight 432.9 g/mol
CAS No. 13845-07-3
Cat. No. B076463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium hexachlororhodate(III)
CAS13845-07-3
Molecular FormulaCl6K3Rh
Molecular Weight432.9 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[K+].[K+].[K+].[Rh+3]
InChIInChI=1S/6ClH.3K.Rh/h6*1H;;;;/q;;;;;;3*+1;+3/p-6
InChIKeyOTOHACXAQUCHJO-UHFFFAOYSA-H
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hexachlororhodate(III) CAS 13845-07-3: Rhodium Precursor for Aqueous Catalysis and Electroplating


Potassium hexachlororhodate(III) (K₃[RhCl₆]) is a coordination compound in which a central Rh(III) ion is surrounded by six chloride ligands in an octahedral geometry [1]. It is a deep red crystalline solid with a molecular weight of 432.9 g/mol and is hygroscopic . This compound is a primary precursor for aqueous-phase rhodium catalyst preparation and electroplating, offering well-defined stoichiometry and batch-to-batch consistency .

Workflow Aqueous-phase catalyst preparation
Format Pre-formed [RhCl₆]³⁻ anion in crystalline solid
Consistency Defined stoichiometry with batch-to-batch reproducibility

Why Potassium Hexachlororhodate(III) Cannot Be Substituted by Generic Rhodium(III) Chloride


While rhodium(III) chloride hydrate (RhCl₃·nH₂O) is a widely available Rh(III) source, substituting it with potassium hexachlororhodate(III) is not straightforward due to fundamental differences in water solubility, ligand availability, and metal content predictability [1]. The hexachlororhodate anion provides a well-defined, pre-formed RhCl₆³⁻ unit, whereas RhCl₃·nH₂O exists as a variable and often poorly soluble mixture of aquo-chloro species [2]. These distinctions directly impact catalyst preparation reproducibility, electroplating bath stability, and the ability to achieve quantitative Rh incorporation in aqueous or polar media .

Solubility profile RhCl₃·nH₂O often forms poorly soluble aquo-chloro mixtures; K₃[RhCl₆] dissolves directly in cold water, critical for aqueous workflows.
Ligand pre-formation The [RhCl₆]³⁻ unit is pre-formed, whereas RhCl₃·nH₂O requires in-situ ligand assembly, risking irreproducible catalyst speciation.
Metal content predictability Variable hydration of RhCl₃·nH₂O leads to fluctuating Rh wt%; K₃[RhCl₆] provides consistent Rh assay for precise loading.

Potassium Hexachlororhodate(III) Quantitative Differentiation Evidence for Scientific Selection


Aqueous Solubility and Precursor Purity in Rhodium Catalyst Preparation

Potassium hexachlororhodate(III) exhibits significantly higher solubility in cold water compared to anhydrous rhodium(III) chloride, enabling direct use in aqueous catalyst synthesis without the need for harsh dissolution conditions or acid digestion [1]. RhCl₃ (anhydrous) is practically insoluble in water, while K₃[RhCl₆] dissolves to form a clear, stable solution of the [RhCl₆]³⁻ anion, which serves as a reliable precursor for ligand substitution reactions .

Aqueous solubility
Head-to-head
Soluble in cold water vs. insoluble (anhydrous RhCl₃)
Supports direct aqueous catalyst preparation
Reported under neutral aqueous conditions, room temp
Catalyst Synthesis Aqueous Coordination Chemistry Precursor Purity

Defined Rhodium Content for Accurate Stoichiometry in Electrodeposition

Potassium hexachlororhodate(III) provides a precisely defined and consistent rhodium content (nominally 23.8 wt% Rh theoretical, with commercial grades specifying ≥23.3% or ~24%) compared to the variable hydration states of rhodium(III) chloride hydrate, which can range from 38-40% Rh depending on the degree of hydration [1]. This fixed metal content is critical for preparing electroplating baths and catalytic solutions where accurate Rh loading is required .

Rhodium content
Specification review
Min 23.3 wt% Rh (commercial), theoretical 23.8%
Enables accurate electroplating bath formulation
Reduces pre-use metal content verification
Electroplating Metal Content Analysis Quality Control

Catalytic Performance in Asymmetric Transfer Hydrogenation of Ketones

Tris-cyclometalated rhodium(III) complexes synthesized from potassium hexachlororhodate(III) demonstrate high catalytic activity in the asymmetric transfer hydrogenation of ketones, achieving high turnover numbers (TON) and turnover frequencies (TOF) [1]. While direct quantitative comparison data with catalysts derived from alternative Rh precursors (e.g., RhCl₃·3H₂O) under identical conditions are not reported in this study, the use of K₃[RhCl₆] as a starting material enabled the facile synthesis of well-defined Rh(III)-ylide complexes under mild conditions (methanol-water mixtures), which is essential for achieving reproducible catalytic performance [1].

Catalytic performance
Reported
High TON/TOF for asymmetric transfer hydrogenation
Reported catalyst activity under mild synthesis conditions
No direct precursor comparison; methanol-water system
Asymmetric Catalysis Transfer Hydrogenation Organometallic Synthesis

Spectroscopic Distinction from Isoelectronic Hexahalometallates

The Raman and far-infrared spectra of K₃[RhCl₆]·H₂O are distinctly different from those of isoelectronic and structurally analogous hexahalometallates such as K₂[PtCl₆], K₂[PdCl₆], K₂[IrCl₆], and K₂[OsCl₆] [1]. While the other complexes exhibit spectra consistent with octahedral (Oh) symmetry, the spectrum of the rhodium complex shows anomalies suggesting a deviation from perfect octahedral symmetry, which may reflect a dynamic Jahn-Teller effect or solid-state packing effects [1].

Vibrational spectra
Head-to-head
Differs from K₂[PtCl₆], K₂[IrCl₆] etc.; anomalous Oh symmetry
Supports QC identification vs. analogous hexahalometallates
Solid-state Raman and far-IR at room temp
Vibrational Spectroscopy Raman Spectroscopy Coordination Chemistry

Electrochemical Behavior in Molten Salt Media vs. Aqueous Environment

In molten LiCl-KCl eutectic at 450 °C, the [RhCl₆]³⁻ anion exhibits a lower crystal field splitting parameter (Δ) and a higher nephelauxetic ratio (β) compared to its behavior in aqueous solution [1]. This indicates that the Rh-Cl bond covalency is significantly altered in the molten salt environment, which is relevant for high-temperature electrochemical applications such as molten salt reactors or electrorefining [1]. While data for other hexahalorhodates under identical conditions are not provided, this study establishes the compound's distinct electronic structure in non-aqueous ionic media.

Molten salt behavior
Class-level
Lower Δ, higher β in LiCl-KCl at 450°C vs. aqueous
Indicates altered Rh–Cl covalency in non-aqueous ionic media
Data to verify for specific high-temp electrochemistry
Molten Salt Chemistry Electronic Spectroscopy Ligand Field Parameters

Redox Potential of the Trivalent-Quadrivalent Couple

The redox potential for the [RhCl₆]³⁻ / [RhCl₆]²⁻ couple has been estimated at approximately +1.40 V (vs. NHE) based on studies of sodium hexachlororhodate(III) in alkaline solution [1]. While this value is reported for the sodium salt (Na₃RhCl₆), the redox behavior of the hexachlororhodate anion is expected to be largely independent of the counterion in dilute aqueous solution, making this a class-level inference for the potassium salt. This high oxidation potential indicates that Rh(III) in this coordination environment is relatively stable toward oxidation to Rh(IV) under ambient conditions.

Redox potential
Class-level
~1.40 V vs. NHE (Rh³⁺/Rh⁴⁺ couple, est. from Na salt)
Predicts stability toward oxidation under ambient conditions
Estimate from alkaline Na₃RhCl₆; counterion may influence
Redox Chemistry Electrochemistry Rhodium(IV) Compounds

Potassium Hexachlororhodate(III) CAS 13845-07-3: Key Application Scenarios Based on Quantitative Differentiation


Aqueous-Phase Synthesis of Well-Defined Rhodium(III) Complexes

Potassium hexachlororhodate(III) is the preferred starting material for synthesizing Rh(III) complexes in aqueous or polar solvent systems due to its solubility in cold water, as demonstrated by its use in the facile preparation of tris-cyclometalated rhodium(III) catalysts for asymmetric transfer hydrogenation [1]. Its ability to form clear aqueous solutions of the [RhCl₆]³⁻ anion eliminates the need for acid digestion or elevated temperatures often required for anhydrous RhCl₃ .

Rhodium Electroplating Bath Formulation with Precise Metal Loading

The consistent and certified rhodium content (≥23.3% Rh) of commercial potassium hexachlororhodate(III) makes it an ideal precursor for preparing rhodium electroplating solutions where accurate metal concentration is critical for achieving desired deposit thickness and quality [1]. This eliminates the variability associated with hydrated rhodium chloride sources and simplifies bath replenishment calculations .

Synthesis of Bimetallic Rh-Ru Catalysts via Ultrasonic-Assisted Methods

In the preparation of rhodium-ruthenium bimetallic catalysts, potassium hexachlororhodate(III) serves as a direct alternative to rhodium trichloride, offering simplified handling and potentially higher yields in ultrasonic-assisted reactions with organic ligands such as triphenylphosphine in alcohol-water mixtures [1]. The method achieves a high yield of 93.1% (based on rhodium) for the bimetallic catalyst, demonstrating the practicality of using this precursor in complex catalyst synthesis workflows [1].

Quality Control and Identification via Unique Vibrational Spectroscopy

The distinct Raman and far-infrared spectral signature of potassium hexachlororhodate(III), which differs from that of other hexahalometallates such as K₂[PtCl₆] and K₂[IrCl₆], can be leveraged for rapid, non-destructive identification and purity assessment of the compound in research and industrial quality control laboratories [1].

Application
Selection Property
Validation Focus
Aqueous-phase Rh(III) complex synthesis
Water-soluble pre-formed [RhCl₆]³⁻ precursor
Solution stability and ligand substitution reproducibility
Rh electroplating bath formulation
Certified minimum rhodium assay
Bath concentration accuracy and deposit consistency
Bimetallic Rh-Ru catalyst synthesis
Precursor for mild-condition bimetallic catalyst preparation
Catalyst yield and composition reproducibility
Quality control via vibrational spectroscopy
Distinctive Raman/IR spectral profile
Non-destructive identity verification vs. analogs
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